1,1-Bis(4-acryloyloxyphenyl)-2-phenylbut-1-ene 1,1-Bis(4-acryloyloxyphenyl)-2-phenylbut-1-ene
Brand Name: Vulcanchem
CAS No.: 110008-64-5
VCID: VC20815706
InChI: InChI=1S/C28H24O4/c1-4-25(20-10-8-7-9-11-20)28(21-12-16-23(17-13-21)31-26(29)5-2)22-14-18-24(19-15-22)32-27(30)6-3/h5-19H,2-4H2,1H3
SMILES: CCC(=C(C1=CC=C(C=C1)OC(=O)C=C)C2=CC=C(C=C2)OC(=O)C=C)C3=CC=CC=C3
Molecular Formula: C28H24O4
Molecular Weight: 424.5 g/mol

1,1-Bis(4-acryloyloxyphenyl)-2-phenylbut-1-ene

CAS No.: 110008-64-5

Cat. No.: VC20815706

Molecular Formula: C28H24O4

Molecular Weight: 424.5 g/mol

* For research use only. Not for human or veterinary use.

1,1-Bis(4-acryloyloxyphenyl)-2-phenylbut-1-ene - 110008-64-5

Specification

CAS No. 110008-64-5
Molecular Formula C28H24O4
Molecular Weight 424.5 g/mol
IUPAC Name [4-[2-phenyl-1-(4-prop-2-enoyloxyphenyl)but-1-enyl]phenyl] prop-2-enoate
Standard InChI InChI=1S/C28H24O4/c1-4-25(20-10-8-7-9-11-20)28(21-12-16-23(17-13-21)31-26(29)5-2)22-14-18-24(19-15-22)32-27(30)6-3/h5-19H,2-4H2,1H3
Standard InChI Key OEBRFBDLRQBKSA-UHFFFAOYSA-N
SMILES CCC(=C(C1=CC=C(C=C1)OC(=O)C=C)C2=CC=C(C=C2)OC(=O)C=C)C3=CC=CC=C3
Canonical SMILES CCC(=C(C1=CC=C(C=C1)OC(=O)C=C)C2=CC=C(C=C2)OC(=O)C=C)C3=CC=CC=C3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator